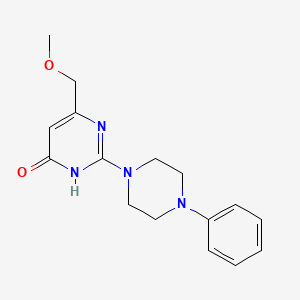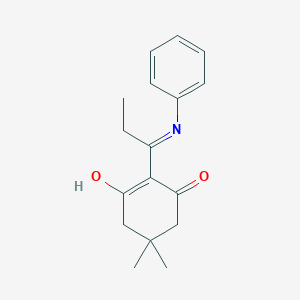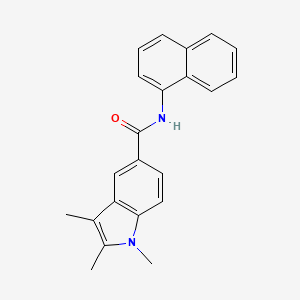![molecular formula C19H18N2O3 B6069411 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6069411.png)
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone, also known as EMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMQ belongs to the class of quinazolinone derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Biochemical and physiological effects:
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines. 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for various enzymes and signaling pathways. However, 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. Additionally, the toxicity of 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has not been fully evaluated, and further studies are required to determine its safety profile.
Orientations Futures
There are several future directions for the research on 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone. Firstly, more studies are required to determine its clinical efficacy and safety profile. Secondly, further research is required to understand the exact mechanism of action of 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone and its potential to modulate various signaling pathways. Thirdly, the development of novel formulations and delivery systems for 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone could improve its bioavailability and pharmacokinetics. Lastly, the potential of 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegeneration, should be further explored.
In conclusion, 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications. Further research is required to determine its clinical efficacy and safety profile. However, 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for various enzymes and signaling pathways. The future directions for research on 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone include understanding its mechanism of action, developing novel formulations and delivery systems, and exploring its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone can be synthesized using a variety of methods, including conventional heating, microwave irradiation, and ultrasound irradiation. The most common method of synthesis involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with anthranilic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using polyphosphoric acid to obtain 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone.
Applications De Recherche Scientifique
2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its pharmacological properties, including its potential as an anticancer, antifungal, and anti-inflammatory agent. It has also been investigated for its potential to treat neurodegenerative diseases and as an analgesic. 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has shown promising results in preclinical studies, and further research is required to determine its clinical efficacy.
Propriétés
IUPAC Name |
2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-16-10-8-13(12-17(16)23-2)9-11-18-20-15-7-5-4-6-14(15)19(22)21-18/h4-12H,3H2,1-2H3,(H,20,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQIYBUTTOJTQA-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(methoxymethyl)-2-methyl-6-(2-thienyl)-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6069332.png)

![2-{1-cyclohexyl-4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069344.png)
![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B6069349.png)
![N,N-diethyl-2-[1-(6-methyl-2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethanamine](/img/structure/B6069354.png)
![2-cyclohexyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6069362.png)
![sodium 8-hydroxy-6-[(methylamino)sulfonyl]-1-naphthalenesulfonate hydrate](/img/structure/B6069369.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6069387.png)
![N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide](/img/structure/B6069394.png)
![1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6069398.png)
![7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione](/img/structure/B6069404.png)


![2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B6069449.png)